Receptor Binding Affinity: Atilmotin (pKd 8.94) vs. Erythromycin (pKd 5.47–7.29)
Atilmotin binds to the human motilin receptor with a pKd of 8.94 [1]. In contrast, erythromycin-A displays markedly lower affinity across species, with pKd values ranging from 5.47 ± 0.23 in cat duodenal receptors to 7.29 in rabbit cerebellar receptors [2][3]. This difference translates to a >10-fold higher affinity for Atilmotin, suggesting a lower effective dose and potentially fewer off-target interactions when used as a pharmacological probe or therapeutic candidate.
| Evidence Dimension | Motilin Receptor Binding Affinity (pKd) |
|---|---|
| Target Compound Data | pKd = 8.94 |
| Comparator Or Baseline | Erythromycin-A (pKd = 5.47 ± 0.23 to 7.29) |
| Quantified Difference | Atilmotin pKd is 1.65–3.47 log units higher, corresponding to >10-fold higher affinity |
| Conditions | Human motilin receptor (recombinant) vs. cat and rabbit receptor binding assays |
Why This Matters
Higher receptor affinity correlates with lower required dosing and reduced likelihood of off-target effects, critical for both research tool specificity and therapeutic window optimization.
- [1] Peeters TL. Motilin and the Discovery and Development of Motilinomimetics. Old Herborn University Seminar Monograph. 1997;9:77-87. View Source
- [2] Depoortere I, et al. Distribution and characterization of motilin receptors in the cat. Peptides. 2003;24(1):113-22. View Source
- [3] Demonstration and characterization of motilin-binding sites in the rabbit cerebellum. (BVS Database). View Source
